molecular formula C15H13F2NO3S B2682434 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291871-95-8

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2682434
CAS RN: 1291871-95-8
M. Wt: 325.33
InChI Key: UZYFLSGZTAUUKX-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Air-persistent Monomeric (amino)(carboxy) Radicals

A study on monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes revealed that some compounds feature half-lives of hours to days in well-aerated solutions, indicating potential stability and utility in air-sensitive applications. The investigation into electron-withdrawing properties and the destabilization of peroxides offers insights into radical stability and reactivity, which could be relevant for designing new materials or chemical processes (Mahoney et al., 2015).

Herbicidal Activity

Research into derivatives with similar chemical structures demonstrated potent herbicidal activity against annual weeds, highlighting the compound's potential use in agriculture. The study also noted low mammalian and environmental toxicity, suggesting safety considerations in its application (Hwang et al., 2005).

Anti-inflammatory Compounds

A series of new ethers with anti-inflammatory activity was discovered, emphasizing the role of specific substituents in enhancing biological activity. This research could inform the design of new therapeutic agents leveraging similar chemical frameworks (van Dijk & Zwagemakers, 1977).

Fluorescence Enhancement

The study on fluorescence enhancement by N-phenyl substitutions in aminostilbenes reveals the "amino conjugation effect," which could be exploited in designing new fluorescent materials or probes for biological imaging (Yang et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) . Hsp70 is a molecular chaperone involved in protein folding and the prevention of protein aggregation. It plays a crucial role in maintaining cellular homeostasis.

Mode of Action

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate interacts with Hsp70 by binding to its ATPase domain, thereby modulating its activity . This interaction inhibits the protein folding function of Hsp70, leading to an accumulation of misfolded proteins in the cell.

Result of Action

The molecular and cellular effects of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate’s action primarily involve the disruption of protein homeostasis. By inhibiting Hsp70, the compound causes an accumulation of misfolded proteins, leading to cellular stress and potentially cell death .

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3S/c1-9-4-5-22-14(9)15(20)21-8-13(19)18-7-10-2-3-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYFLSGZTAUUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

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